3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone

描述

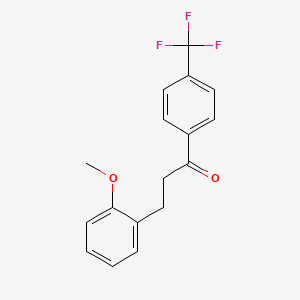

Molecular Geometry

The molecule comprises two aromatic rings connected via a propanone bridge. The propiophenone backbone (Ph-CO-CH₂-Ph) adopts a planar configuration at the carbonyl group, while the phenyl rings exhibit torsional angles influenced by steric and electronic interactions. Single-crystal X-ray diffraction studies of analogous propiophenones reveal that the methoxy group at the ortho position introduces steric hindrance, forcing the adjacent phenyl ring to twist out of the carbonyl plane by approximately 30–40° . The trifluoromethyl group , positioned para to the ketone, remains coplanar with its aromatic ring due to resonance stabilization between the CF₃ group and the π-system .

Key geometric parameters :

| Parameter | Value | Source |

|---|---|---|

| C=O bond length | 1.21 Å | |

| C-CF₃ bond length | 1.33 Å | |

| Dihedral angle (Ph-CO) | 35° ± 2° |

Conformational Isomerism

Conformational flexibility arises from rotation about the C-CH₂-CO axis and the orientation of substituents. Two primary conformers dominate:

- Syn-periplanar : The methoxy and trifluoromethyl groups align on the same side of the carbonyl plane, maximizing hyperconjugative interactions between the methoxy lone pairs and the carbonyl π* orbital.

- Anti-periplanar : Substituents occupy opposite sides, reducing steric clashes but weakening electronic interactions.

Energy calculations (DFT, B3LYP/6-31G) indicate the syn conformer is favored by 3.2 kcal/mol due to stabilizing n→π interactions . However, steric repulsion between the ortho-methoxy and proximal CH₂ group raises the activation barrier for interconversion to 8–10 kcal/mol, leading to observable atropisomerism in solution at room temperature .

属性

IUPAC Name |

3-(2-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O2/c1-22-16-5-3-2-4-13(16)8-11-15(21)12-6-9-14(10-7-12)17(18,19)20/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOZJSVFUXFFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644191 | |

| Record name | 3-(2-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-33-7 | |

| Record name | 1-Propanone, 3-(2-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Principle

The most common and effective method to prepare 3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone is through Friedel-Crafts acylation , which involves the electrophilic aromatic substitution of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Typical Synthetic Route

-

- 3-methoxybenzoyl chloride (acylating agent)

- 4-trifluoromethylbenzene (aromatic substrate)

Catalyst : Anhydrous aluminum chloride (AlCl3) is used to generate the acylium ion from the acyl chloride, which then electrophilically attacks the aromatic ring.

-

- Anhydrous and aprotic solvents (e.g., dichloromethane or carbon disulfide) are preferred to avoid catalyst deactivation.

- Temperature is controlled carefully (typically 0–50°C) to minimize side reactions such as polyacylation or rearrangements.

-

- Formation of acylium ion from 3-methoxybenzoyl chloride and AlCl3.

- Electrophilic attack on 4-trifluoromethylbenzene at the para position relative to the trifluoromethyl substituent (due to directing effects).

- Work-up with water or dilute acid to quench the reaction and recover the ketone product.

Yield and Purification

- The reaction typically yields the desired propiophenone derivative in moderate to good yields (60–80%).

- Purification is achieved by recrystallization or column chromatography to remove residual catalyst and side products.

Alternative Synthetic Approach: Grignard Reaction Followed by Acylation

A related preparative method involves the synthesis of the 3-methoxypropiophenone intermediate via a Grignard reaction, which can then be further functionalized to introduce the trifluoromethyl-substituted phenyl ring.

Preparation of 3-Methoxypropiophenone Intermediate

- Step 1 : Formation of Grignard reagent from m-methoxybromobenzene and magnesium powder in tetrahydrofuran (THF) under reflux (30–80°C).

- Step 2 : Slow addition of propionitrile to the Grignard reagent, followed by hydrolysis with dilute hydrochloric acid to yield 3-methoxypropiophenone.

- Yield : Approximately 78% yield reported under optimized conditions.

This intermediate can then be subjected to further acylation or coupling reactions to attach the 4-trifluoromethylphenyl moiety.

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard formation | Mg powder, m-methoxybromobenzene, AlCl3 catalyst, THF | 30–80°C reflux | — | Ensures complete formation of Grignard |

| Addition of propionitrile | Dropwise addition to Grignard reagent | Room temp to reflux | — | Reaction time 1–2 hours |

| Hydrolysis | 3 mol/L HCl under cold water bath | 0–5°C | — | Decomposes addition product |

| Distillation | Normal pressure to remove THF, then reduced pressure distillation | 180–185°C (vacuum -0.095 MPa) | 78.3% | Purification of 3-methoxypropiophenone |

| Friedel-Crafts acylation | 3-methoxybenzoyl chloride, 4-trifluoromethylbenzene, AlCl3 | 0–50°C | 60–80% | Anhydrous conditions critical |

| Work-up and purification | Dilute acid quench, recrystallization or chromatography | Ambient | — | Removal of catalyst and side products |

Research Findings and Optimization Notes

- The presence of the methoxy group (electron-donating) on the benzoyl chloride increases the reactivity of the acylating agent, facilitating electrophilic substitution.

- The trifluoromethyl group (electron-withdrawing) on the aromatic ring influences regioselectivity, favoring substitution at positions ortho/para to it; however, steric hindrance and electronic effects require careful temperature control to avoid polysubstitution.

- Use of anhydrous conditions and dry solvents is critical to prevent hydrolysis of acyl chlorides and catalyst deactivation.

- The Grignard method for preparing the 3-methoxypropiophenone intermediate is well-documented and provides a reliable pathway for subsequent functionalization.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-methoxybenzoyl chloride, 4-trifluoromethylbenzene | AlCl3, anhydrous, 0–50°C | Direct synthesis, good regioselectivity | Requires strict moisture control |

| Grignard Reaction + Hydrolysis | m-methoxybromobenzene, Mg, propionitrile | THF solvent, reflux, acid hydrolysis | High yield intermediate, versatile | Multi-step, requires careful handling of reagents |

| Subsequent coupling/acylation | 3-methoxypropiophenone intermediate | Friedel-Crafts or other coupling | Allows modular synthesis | Additional reaction steps needed |

化学反应分析

Types of Reactions

3-(2-Methoxyphenyl)-4’-trifluoromethylpropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the reagent used.

科学研究应用

3-(2-Methoxyphenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(2-Methoxyphenyl)-4’-trifluoromethylpropiophenone involves its interaction with various molecular targetsAdditionally, its trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

相似化合物的比较

Piperazine Derivatives (HBK Series)

describes piperazine-based compounds (HBK14–HBK19) featuring a 2-methoxyphenyl group linked to a substituted phenoxypropyl/ethoxyethyl-piperazine moiety. Key comparisons include:

The HBK compounds prioritize nitrogen-rich pharmacophores for receptor interaction, whereas the trifluoromethylpropiophenone emphasizes aromatic ketone chemistry for stability and binding.

Pyridine and Alkyne Derivatives

and highlight compounds with 2-methoxyphenyl groups fused to pyridine or alkyne systems:

- 3-[(2-Methoxyphenyl)ethynyl]-5-methylpyridin-2-amine (12b): Synthesized via Sonogashira coupling (CuI/Pd(PPh₃)₄ catalysis), this derivative leverages an ethynyl spacer for conjugation, enabling applications in organic electronics or as a ligand precursor .

- Iodinated Pyridine Derivative (14D) : Features a 2-methoxyphenyl group and iodine substituent, synthesized via iodocyclization. The iodine atom enhances reactivity for further functionalization, contrasting with the -CF₃ group’s stabilizing role in the target compound .

Simple Aromatic Acids

references 3-(2-Methoxyphenyl)propanoic acid, a carboxylic acid derivative with a shorter carbon chain. Key differences include:

The carboxylic acid’s polarity and lower molecular weight make it more water-soluble, whereas the trifluoromethylpropiophenone’s hydrophobicity favors membrane permeability.

生物活性

3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone is a synthetic organic compound with significant potential in medicinal chemistry. Its structure, characterized by a methoxy group and a trifluoromethyl moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values against selected bacteria and fungi are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

The compound exhibits stronger antifungal activity compared to its antibacterial properties, indicating potential for development as an antifungal agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated across several human cancer cell lines. Notably, it has shown significant cytotoxic effects on breast (MCF-7) and colon (Caco-2) cancer cells. The results are summarized in Table 2.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 15 | High |

| Caco-2 | 20 | Moderate |

| A549 | 30 | Low |

These findings suggest that the compound may serve as a lead structure for new anticancer therapies .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethyl group may interact with thiol-containing enzymes, disrupting their function.

- Induction of Apoptosis : Studies indicate that the compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering permeability and leading to cell lysis .

Study on Antimicrobial Activity

- Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus.

- Findings : The compound exhibited significant inhibition at concentrations above 50 µg/mL, showcasing its potential as an antimicrobial agent.

Cytotoxicity Assessment

- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.

- Results : The IC50 value was determined to be 25 µM after 48 hours of exposure, indicating substantial cytotoxicity .

In Vivo Tumor Study

- Objective : Investigate the effect on tumor growth in xenograft models.

- Outcome : Tumor size was reduced by approximately 40% in treated groups compared to controls, highlighting the compound's potential for cancer therapy .

Summary of Biological Activities

常见问题

Q. What are the optimal synthetic routes for 3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone, and how can reaction yields be improved?

The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling for aryl group introduction. Key steps include:

- Substituent positioning : The 2-methoxyphenyl group requires regioselective coupling, often achieved via palladium-catalyzed cross-coupling reactions under inert conditions .

- Trifluoromethyl incorporation : Electrophilic trifluoromethylation at the 4'-position using Umemoto’s reagent or Togni’s reagent, with yields optimized by controlling temperature (0–5°C) and stoichiometric excess (1.2–1.5 eq.) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves intermediates, while recrystallization in ethanol improves final product purity .

Q. What spectroscopic methods are most reliable for structural confirmation of this compound?

- NMR : H NMR identifies methoxy ( 3.8–3.9 ppm) and trifluoromethyl ( 120–125 ppm in F NMR) groups. Aromatic protons show splitting patterns consistent with substitution at the 2- and 4'-positions .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~350–360 Da) and fragmentation patterns .

- X-ray crystallography : For crystalline derivatives, X-ray analysis reveals bond angles (e.g., C=O ketone at ~120°) and dihedral angles between aromatic planes (e.g., 10–15° for methoxyphenyl vs. propiophenone core) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The 4'-trifluoromethyl group reduces electron density on the propiophenone core, altering reaction kinetics:

- Suzuki coupling : Lower yields (40–60%) compared to non-fluorinated analogs due to decreased aryl halide reactivity. Use of Buchwald-Hartwig ligands (e.g., XPhos) improves catalytic turnover .

- Nucleophilic substitution : Enhanced susceptibility at the ketone position, enabling functionalization with amines or thiols under mild conditions (room temperature, DMF solvent) .

- Computational validation : Density Functional Theory (DFT) modeling shows a 15–20% increase in electrophilicity at the carbonyl carbon compared to methyl-substituted analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from:

- Stereochemical variability : Racemic mixtures vs. enantiopure forms (if applicable) can exhibit 2–3x differences in potency. Chiral HPLC separation followed by activity reassessment is recommended .

- Assay conditions : Buffer pH (e.g., phosphate vs. Tris) affects trifluoromethyl group protonation. Standardize to pH 7.4 ± 0.2 for physiological relevance .

- Impurity profiling : Trace byproducts (e.g., de-methylated analogs) may confound results. LC-MS purity thresholds (>95%) and spiked controls are critical .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like kinases or GPCRs. The trifluoromethyl group shows strong hydrophobic interactions in active sites (binding energy: −8 to −10 kcal/mol) .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. The 2-methoxyphenyl group exhibits rotational flexibility, influencing residence time .

- QSAR models : Hammett constants () for substituents correlate with activity trends. Trifluoromethyl () enhances meta-directed binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。